Aqueous Solubility: 3beta,17a‑Dihydroxy‑D‑homopregn‑5‑en‑20‑one Exhibits a Numerically Defined Solubility Limit, Unlike the Qualitatively “Insoluble” Natural Analog 17α‑Hydroxypregnenolone
The target compound has a calculated aqueous solubility of 0.018 g/L at 25 °C . In contrast, the natural comparator 17α‑hydroxypregnenolone (CAS 387‑79‑1) is reported as “practically insoluble” in water without a numerical value [1]. The availability of a precise solubility limit for the D‑homo derivative facilitates quantitative formulation modelling, solubility‑parameter calculation, and dissolution rate prediction that cannot be performed with a qualitative description alone.
| Evidence Dimension | Aqueous solubility (calculated) |
|---|---|
| Target Compound Data | 0.018 g/L (25 °C) |
| Comparator Or Baseline | 17α‑Hydroxypregnenolone: “practically insoluble” (no numerical value) |
| Quantified Difference | Target compound provides a precise numerical value (0.018 g/L); comparator does not. |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) V11.02 software; 25 °C. |
Why This Matters
Having a defined solubility value allows researchers to calculate exact dosing concentrations and predict bioavailability behaviour, whereas a qualitative “insoluble” label precludes such quantitative application.
- [1] FoodB. Showing Compound 17‑α‑hydroxypregnenolone (FDB030278) – Solubility. https://foodb.ca/compounds/FDB030278 (accessed 2026-05-13). View Source
